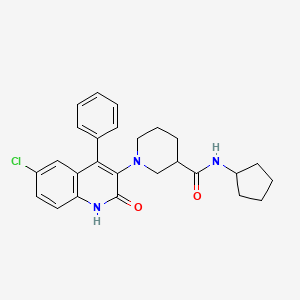
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide
Description
- This compound is a piperidine derivative with a complex structure. Its systematic name is 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide .
- It falls within the class of heterocyclic compounds, containing both a quinoline ring and a piperidine ring.
- The presence of the chloro, phenyl, and cyclopentyl groups contributes to its unique properties.
Properties
Molecular Formula |
C26H28ClN3O2 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C26H28ClN3O2/c27-19-12-13-22-21(15-19)23(17-7-2-1-3-8-17)24(26(32)29-22)30-14-6-9-18(16-30)25(31)28-20-10-4-5-11-20/h1-3,7-8,12-13,15,18,20H,4-6,9-11,14,16H2,(H,28,31)(H,29,32) |
InChI Key |
UWJPSVYSHCDZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization reactions starting from appropriately substituted precursors.
Reaction Conditions: Specific conditions vary, but they often include heating, reflux, and the use of suitable catalysts.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a model compound in synthetic chemistry studies due to its complex structure.
Biology: Investigated for potential interactions with biological receptors (e.g., GPCRs).
Medicine: No direct therapeutic applications, but its derivatives may inspire drug design.
Industry: Limited industrial applications, but it contributes to the understanding of heterocyclic chemistry.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoline and piperidine rings sets it apart.
Similar Compounds: Other quinoline-based compounds, such as quinine or quinidine, share some features
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


